Disperse blue 3
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Blue 3 is synthesized through a multi-step process involving the reaction of anthraquinone with methylamine and ethanolamine. The reaction typically occurs under controlled conditions to ensure the proper formation of the dye molecule. The general reaction scheme is as follows:
Anthraquinone: reacts with to form .
1-Methylaminoanthraquinone: then reacts with to produce .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where temperature, pressure, and pH are carefully monitored. The dye is then purified through filtration and crystallization processes to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Disperse Blue 3 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and stability.
Substitution: The amino groups in this compound can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce leuco forms of the dye .
Scientific Research Applications
Disperse Blue 3 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The mechanism of action of Disperse Blue 3 involves its interaction with the fibers or materials it is used to dye. The dye molecules penetrate the hydrophobic fibers and form non-covalent interactions, such as van der Waals forces and hydrogen bonding, with the polymer chains. This interaction results in the dye being evenly distributed within the fiber, providing a uniform color .
Comparison with Similar Compounds
Disperse Blue 3 can be compared with other similar disperse dyes, such as:
- Disperse Blue 1
- Disperse Blue 7
- Disperse Blue 26
- Disperse Blue 35
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct color properties and dyeing performance. Compared to other disperse dyes, it offers better light and wash fastness, making it a preferred choice for applications requiring high durability .
Properties
IUPAC Name |
1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXFWUZKOOWWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015819 | |
Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey-black powder; [MSDSonline] | |
Record name | C.I. Disperse Blue 3 | |
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CAS No. |
86722-66-9, 2475-46-9 | |
Record name | 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86722-66-9 | |
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Record name | C.I. Disperse Blue 3 | |
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Record name | Disperse Blue 3 | |
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Record name | Disperse blue 3 | |
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Record name | C.I. Disperse Blue 3 | |
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Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |
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Record name | 9,10-anthracenedione, 1,4-diamino-, N,N'-mixed 2-hydroxyethyl and methyl derivatives | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.823 | |
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Record name | 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DISPERSE BLUE 3 | |
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Record name | C.I. DISPERSE BLUE 3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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